Tertiary Amide (HBD = 0) vs. Secondary Amide Comparators: Hydrogen Bond Donor Capacity and Implications for Membrane Permeability
The target compound features a tertiary N,N-diethylacetamide group (HBD = 0) at the indene C-3 position, distinguishing it from the closest commercially available secondary amide analogs: N-(cyclopropylmethyl)-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422062-39-2, C₁₉H₂₆N₂O, MW 298.42, HBD = 1) and N-cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide (CAS 1422065-72-2, C₁₈H₂₄N₂O, MW 284.40, HBD = 1). The zero H-bond donor count of the tertiary amide eliminates the potential for intermolecular H-bonding that can impede passive membrane diffusion, a property associated with improved CNS permeability potential [1]. The calculated logP of 3.55 for the target compound [2] places it within the optimal lipophilicity range for CNS drug candidates (typically clogP 2–4), while the absence of an amide NH removes a metabolic liability susceptible to N-dealkylation by CYP450 enzymes.
| Evidence Dimension | Hydrogen bond donor count (HBD) of the C-3 substituent amide/ester functionality |
|---|---|
| Target Compound Data | HBD = 0 (tertiary N,N-diethylacetamide); clogP = 3.55; TPSA = 23.55 Ų; MW = 300.45 |
| Comparator Or Baseline | N-(Cyclopropylmethyl) analog: HBD = 1 (secondary amide), MW = 298.42; Methyl ester analog: HBD = 0, MW = 259.35; N-Cyclopropyl analog: HBD = 1, MW = 284.40 |
| Quantified Difference | ΔHBD = −1 vs. secondary amide analogs; zero H-bond donor capacity eliminates one vector for P-glycoprotein recognition while retaining comparable MW and lipophilicity |
| Conditions | Calculated physicochemical parameters; in silico ADME prediction context |
Why This Matters
In CNS-targeted screening campaigns, HBD count is a critical determinant of passive permeability and brain exposure; the tertiary amide provides a differentiated profile that secondary amide and ester analogs cannot replicate, directly influencing hit-to-lead prioritization decisions.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. Establishes HBD ≤ 1 as favorable for CNS drug candidates. View Source
- [2] Sildrug ECBD Database, Entry EOS4471. Calculated properties for 2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-diethylacetamide: clogP 3.55, TPSA 23.55 Ų, HBD 0, HBA 3, MW 300.45. View Source
